BenchChemオンラインストアへようこそ!

MM3122

TMPRSS2 Serine Protease Inhibitor Enzymatic Assay

Select MM3122 for subnanomolar TMPRSS2 inhibition (IC50=340 pM) and superior lung pharmacokinetics (t1/2=7.5h). Its defined selectivity profile ensures reproducible viral entry and protease deconvolution studies in Calu-3 cells and in vivo models. Essential for benchmarking host-targeted antivirals.

Molecular Formula C31H39N9O6S
Molecular Weight 665.8 g/mol
Cat. No. B10823764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM3122
Molecular FormulaC31H39N9O6S
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C31H39N9O6S/c1-18(41)36-17-26(43)37-22(13-14-25(32)42)28(45)39-23(16-19-8-3-2-4-9-19)29(46)38-21(11-7-15-35-31(33)34)27(44)30-40-20-10-5-6-12-24(20)47-30/h2-6,8-10,12,21-23H,7,11,13-17H2,1H3,(H2,32,42)(H,36,41)(H,37,43)(H,38,46)(H,39,45)(H4,33,34,35)/t21-,22-,23-/m0/s1
InChIKeyZEPMYXYJCBQSLH-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MM3122 TMPRSS2 Inhibitor for SARS-CoV-2 and Coronavirus Research: CAS 2574390-27-3


MM3122 (CAS 2574390-27-3) is a selective, covalent small-molecule inhibitor of the host cell serine protease TMPRSS2 (transmembrane protease serine 2), belonging to the ketobenzothiazole (kbt) class [1]. It exhibits subnanomolar potency against recombinant full-length TMPRSS2 (IC50 = 340 pM) and potently blocks SARS-CoV-2 and MERS-CoV viral entry in human lung epithelial cells . MM3122 demonstrates favorable pharmacokinetics in mice with plasma half-life of 8.6 hours and lung tissue half-life of 7.5 hours, supporting its utility as an in vivo chemical probe and antiviral drug candidate .

Why Generic TMPRSS2 Inhibitors Cannot Substitute for MM3122 in Critical Experiments


TMPRSS2 inhibitors exhibit profound differences in potency, selectivity, pharmacokinetics, and antiviral efficacy that preclude simple substitution. While clinical agents such as Camostat and Nafamostat are known TMPRSS2 inhibitors, their enzymatic IC50 values (6.2 nM and 0.27 nM, respectively [1]) differ by orders of magnitude from MM3122 (0.34 nM). Moreover, MM3122 belongs to a novel ketobenzothiazole chemotype with distinct covalent binding kinetics and a selectivity profile across related serine proteases (HGFA, matriptase, hepsin, thrombin) that diverges markedly from established agents [2]. Pharmacokinetically, MM3122 achieves sustained lung exposure (t1/2 = 7.5 h) that is critical for in vivo antiviral activity, a parameter that varies dramatically even among closely related analogs . Consequently, substituting MM3122 with a generic TMPRSS2 inhibitor risks compromising experimental reproducibility and invalidating mechanistic conclusions.

MM3122 Quantified Differentiation: Head-to-Head Comparisons with Key TMPRSS2 Inhibitors


MM3122 Exhibits Subnanomolar TMPRSS2 Inhibition: Superior to Camostat, Comparable to Nafamostat

MM3122 demonstrates an IC50 of 0.34 nM (340 pM) against recombinant full-length TMPRSS2 protein [1]. In direct enzymatic comparison, this potency is 18-fold greater than that of camostat (IC50 = 6.2 nM) and only marginally lower than nafamostat (IC50 = 0.27 nM) [2]. Unlike camostat, which exhibits weaker inhibition and rapid metabolic conversion to less active metabolites, MM3122 combines high potency with extended pharmacokinetic exposure, providing a distinct advantage for sustained target engagement [3].

TMPRSS2 Serine Protease Inhibitor Enzymatic Assay

MM3122 Demonstrates Superior Cellular Antiviral Potency Against SARS-CoV-2 Compared to Remdesivir

In Calu-3 human lung epithelial cells infected with SARS-CoV-2, MM3122 inhibits virus-induced cytopathic effect with an EC50 of 74 nM [1]. In contrast, the FDA-approved antiviral remdesivir exhibits EC50 values ranging from 200 nM to 1.1 µM in the same cell line [2]. This represents at least a 2.7-fold improvement in cellular potency for MM3122, and up to a 15-fold advantage depending on the remdesivir comparator value selected [3].

SARS-CoV-2 Antiviral Calu-3

MM3122 Achieves Superior In Vivo Pharmacokinetic Exposure Relative to Structural Analog VD2173

Following a single intraperitoneal dose of 16.7 mg/kg in mice, MM3122 exhibits a plasma half-life of 8.6 hours and a lung tissue half-life of 7.5 hours [1]. In a direct head-to-head PK study, the closely related analog VD2173 (a macrocyclic peptide inhibitor) demonstrated markedly shorter half-lives of 2.5 hours in plasma and 4.2 hours in lung under identical dosing conditions [2]. This 3.4-fold longer plasma half-life and 1.8-fold longer lung half-life for MM3122 enable sustained target coverage with less frequent dosing in preclinical efficacy models .

Pharmacokinetics Half-life Lung Exposure

MM3122 Displays a Distinct Selectivity Profile Across Host Serine Proteases

MM3122 exhibits a well-characterized selectivity fingerprint across a panel of human serine proteases. It potently inhibits matriptase (IC50 = 0.31 nM) and hepsin (IC50 = 0.19 nM), while showing moderate activity against HGFA (IC50 = 32 nM) and minimal inhibition of thrombin (IC50 > 20 nM) . This profile contrasts with camostat, which demonstrates weaker overall potency against matriptase (IC50 = 1.5 nM) and significantly lower potency against TMPRSS2 [1]. The defined selectivity window of MM3122 enables researchers to dissect the relative contributions of TMPRSS2, matriptase, and hepsin in viral entry and pathogenesis, whereas less selective inhibitors confound such analyses [2].

Selectivity Off-target Serine Protease

MM3122 Confers Prophylactic Protection in a Mouse Model of COVID-19

In a stringent mouse model of SARS-CoV-2 infection, prophylactic intraperitoneal administration of MM3122 significantly reduced lung viral titers and ameliorated disease pathology, including weight loss and lung congestion [1]. By contrast, therapeutic (post-infection) administration did not reduce viral titers but still conferred protection against weight loss and reduced proinflammatory cytokine production, indicating a dual mechanism of action [2]. In head-to-head in vitro studies, MM3122 protected Calu-3 cells from SARS-CoV-2-induced damage more effectively than remdesivir, supporting its superior antiviral activity in relevant human lung cells [3]. This validated in vivo efficacy distinguishes MM3122 from many TMPRSS2 inhibitors that lack robust animal model data or exhibit poor pharmacokinetic properties.

In Vivo Efficacy Prophylaxis COVID-19

MM3122 Optimal Application Scenarios for Coronavirus and Serine Protease Research


High-Throughput Screening (HTS) for TMPRSS2-Dependent Viral Entry Inhibitors

Use MM3122 as a reference standard and positive control in cell-based viral entry assays (e.g., VSV-SARS-CoV-2 chimeric virus in Calu-3 cells) due to its subnanomolar EC50 (430 pM) and well-characterized mechanism of action [1]. Its robust activity ensures clear signal windows and reliable assay validation, while its extended plasma half-life facilitates pharmacokinetic/pharmacodynamic correlation studies in follow-up in vivo experiments [2].

Mechanistic Dissection of Host Protease Contributions to Coronavirus Pathogenesis

Employ MM3122 in combination with selective inhibitors of matriptase, hepsin, or cathepsin L to deconvolute the relative roles of these host proteases in SARS-CoV-2, MERS-CoV, and emerging coronavirus entry and replication [1]. The defined selectivity profile of MM3122 (TMPRSS2 IC50 = 0.34 nM; matriptase IC50 = 0.31 nM; hepsin IC50 = 0.19 nM) enables precise pharmacological validation of genetic knockout or knockdown studies, especially in human primary airway epithelial cultures [2].

Preclinical Prophylaxis and Early Treatment Studies for COVID-19 and Future Coronavirus Outbreaks

Administer MM3122 intraperitoneally in mouse models of SARS-CoV-2 infection to evaluate prophylactic efficacy and early therapeutic intervention [1]. The compound's favorable pharmacokinetics (t1/2 = 8.6 h plasma, 7.5 h lung) support once-daily dosing regimens, reducing animal stress and compound consumption [2]. Documented reduction in lung viral titers and inflammatory cytokines provides a benchmark for benchmarking novel host-targeted antivirals .

Chemical Probe for Investigating TMPRSS2 Biology in Non-Viral Contexts

Utilize MM3122 as a chemical probe to interrogate TMPRSS2 function in prostate cancer, where TMPRSS2 is frequently overexpressed or fused with ERG, or in other physiological processes such as airway epithelial sodium channel regulation [1]. The subnanomolar potency and reversible covalent binding mode of MM3122 ensure robust target engagement at low concentrations, minimizing off-target effects in long-term cell culture experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM3122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.